4-Methylpyridine-2,6-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

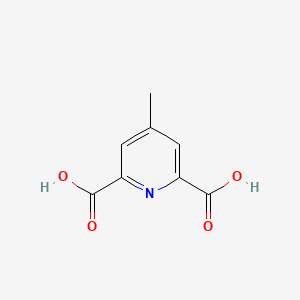

4-Methylpyridine-2,6-dicarboxylic acid is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylpyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which includes the heterocyclization of intermediate chalcones derived from aldehydes and sodium pyruvate, followed by oxidation of the methyl group . Another method involves the oxidation of 2,6-dimethylpyridines using potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of robust oxidizing agents such as potassium permanganate ensures high yields and purity of the final product. The reaction is carried out in aqueous medium at elevated temperatures to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form carboxylic acid derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for bromination reactions.

Major Products Formed:

Oxidation: The primary product is this compound.

Substitution: Brominated derivatives of this compound are formed.

Scientific Research Applications

4-Methylpyridine-2,6-dicarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of oligopyridine ligands and lanthanide complexes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methylpyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and carboxylic acid groups allows it to form complexes with metal ions, which can influence various biochemical processes. For example, it can act as an effective extractant for the recovery of metal ions such as cadmium and lead from soils .

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic acid: Lacks the methyl group at the 4-position.

6-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group at the 2-position.

Uniqueness: 4-Methylpyridine-2,6-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

4-Methylpyridine-2,6-dicarboxylic acid (4MP2CA) is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This compound serves as a valuable building block for synthesizing bioactive molecules and chemical probes. Its biological activity and potential therapeutic applications are of particular interest to researchers.

Chemical Structure and Properties

This compound has the molecular formula C8H7NO4 and a molecular weight of 181.14 g/mol. The structure consists of a pyridine ring substituted with two carboxylic acid groups at positions 2 and 6, along with a methyl group at position 4. This configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.14 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

4MP2CA has been studied for its biological activities, which include:

- Antimicrobial Activity : It exhibits potential against various pathogens, making it a candidate for antibiotic development.

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways.

- Transport Mechanisms : The compound's interaction with organic anion transporters suggests it plays a role in drug absorption and metabolism .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 4MP2CA showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for new antibiotics .

- Cellular Studies : In vitro studies have shown that 4MP2CA affects apoptosis in cancer cell lines by modulating the MAPK/ERK signaling pathway, suggesting its utility in cancer therapy .

- Transport Studies : Investigations into the transport mechanisms of 4MP2CA revealed that it undergoes transcellular transport, which is crucial for understanding its pharmacokinetics and bioavailability .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Apoptosis Induction | Modulates MAPK/ERK pathway in cancer cells |

| Organic Anion Transport | Transcellular transport observed |

Synthesis and Derivatives

Recent advancements in synthetic methodologies have facilitated the production of various derivatives of 4MP2CA. A novel one-pot synthesis method has been developed that enhances yield and reduces reaction time, allowing for easier access to bioactive derivatives . These derivatives are being explored for their potential applications in drug development and as chemical probes for biological research.

Applications in Drug Development

The versatility of 4MP2CA derivatives makes them attractive candidates in therapeutic contexts:

- Therapeutic Agents : Their ability to modulate biological pathways positions them as potential drugs for treating infections and cancers.

- Chemical Probes : They can be utilized as tools for studying biological processes due to their specific interactions with cellular targets.

Properties

CAS No. |

37645-36-6 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-methylpyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C8H7NO4/c1-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |

InChI Key |

JBEZLFAVOCTFPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.